3-Benzoyl-1,2-thiazole
Overview
Description
3-Benzoyl-1,2-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a benzoyl group. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry
Mechanism of Action
Target of Action
3-Benzoyl-1,2-thiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The interaction of this compound with its target, DprE1, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, this compound disrupts the production of arabinogalactan, leading to a weakened cell wall and ultimately, bacterial death .
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DprE1 enzyme, this compound disrupts the synthesis of arabinogalactan, leading to a weakened bacterial cell wall and ultimately, bacterial death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Benzoyl-1,2-thiazole are largely determined by the thiazole ring, which is highly reactive due to an acidic proton at C-2 . This reactivity allows the thiazole ring to interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
This compound can have a variety of effects on cells and cellular processes. For example, thiazole derivatives have been shown to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that thiazole derivatives can have potent effects even at low doses High doses may lead to toxic or adverse effects
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with benzoyl chloride under acidic conditions . Another approach involves the use of thioamides and carbonyl compounds in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Benzothiazole: Similar structure but lacks the benzoyl group.
2-Aminothiazole: Contains an amino group instead of a benzoyl group.
Thiazole: The parent compound of the thiazole family, with diverse biological activities.
Uniqueness: This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
phenyl(1,2-thiazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZOPDRCVGRSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1870903-20-0 | |
Record name | 3-benzoyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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